molecular formula C12H11NO B8706605 2-methyl-6-phenyl-1H-pyridin-4-one CAS No. 7500-03-0

2-methyl-6-phenyl-1H-pyridin-4-one

Cat. No. B8706605
M. Wt: 185.22 g/mol
InChI Key: ZEXVWTQBKCZIDH-UHFFFAOYSA-N
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Patent
US08093250B2

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (18.2 ml) in THF (160 ml) at −78° C. was added dropwise n-BuLi (43 ml, 2.5M solution in Hex). After the addition, the reaction mixture was stirred for 30 min at −78° C. To this solution was added intermediate 1.1 (6.17 g) in THF (20 ml) at −78° C. After addition, stirring was continued for 30 min. A solution of benzonitrile (4.67 ml) in THF (20 ml) at −78° C. was added dropwise. After addition, the mixture was slowly warmed to −50° C. and stirred for 20 min. The solution was poured into 10% aq. HCl (200 ml), stirred for 45 min at RT and neutralized with aq. NaOH to pH 9-10. The org. phase was separated, the aq. phase extracted twice with EA, and the combined org. phases dried over MgSO4. CC (Hept/EA 1:1, then DCM/MeOH 95:5, then DCM/MeOH 8:2) afforded 1.96 g of the desired compound.
Quantity
18.2 mL
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 1.1
Quantity
6.17 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
4.67 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]1([CH3:10])[CH2:7][CH2:6][CH2:5][C:4]([CH3:9])(C)[NH:3]1.[Li][CH2:12][CH2:13][CH2:14][CH3:15].Cl.[OH-:17].[Na+].[CH2:19]1COCC1>C(#N)C1C=CC=CC=1>[CH3:9][C:4]1[NH:3][C:2]([C:10]2[CH:19]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:7][C:6](=[O:17])[CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
18.2 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
43 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
160 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
intermediate 1.1
Quantity
6.17 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
4.67 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 min at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was slowly warmed to −50° C.
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aq. phase extracted twice with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
phases dried over MgSO4

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1NC(=CC(C1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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